
10-Gingerol
Descripción general
Descripción
El 10-Gingerol es un compuesto bioactivo que se encuentra en los rizomas del jengibre (Zingiber officinale). Pertenece a la familia de los gingeroles, que son compuestos fenólicos responsables del sabor picante del jengibre. El this compound es conocido por sus diversas propiedades farmacológicas, incluyendo actividades antiinflamatorias, antioxidantes y anticancerígenas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 10-Gingerol se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de gingerol de los rizomas de jengibre utilizando solventes como el etanol o el metanol. El gingerol extraído se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se produce mediante el secado por aire caliente (HAD) de rizomas de jengibre a temperaturas específicas. Este método aumenta el contenido de gingeroles, incluyendo el this compound, al convertir otros compuestos presentes en el jengibre . Las condiciones optimizadas para la extracción involucran temperaturas alrededor de 76.9°C durante aproximadamente 3.4 horas .
Análisis De Reacciones Químicas
Thermal Conversion to Shogaol
Heating ginger converts 10-gingerol to its dehydrated form, 10-shogaol , via a dehydration reaction. This reaction increases pungency and alters bioactivity :
The structural change involves the loss of a hydroxyl group and formation of a double bond in the side chain .
Antioxidant Reactions
This compound exhibits antioxidant activity through multiple mechanisms:
Ferric Reducing Antioxidant Power (FRAP)
-
Reacts with Fe³⁺-TPTZ complex to form Fe²⁺-TPTZ, measured via absorbance at 593 nm .
-
Parameters : Low FRAP value indicates moderate reducing capacity .
DPPH Radical Scavenging
-
Neutralizes 2,2-diphenyl-2-picrylhydrazyl (DPPH) radicals via hydrogen atom donation .
-
Reaction :
-
Results : Moderate DPPH scavenging activity compared to Trolox .
ORAC Assay
Pharmacokinetic Reactions
After oral administration, this compound undergoes absorption and metabolism:
Parameter | Value | Source |
---|---|---|
Cmax (ng/mL) | 160.49 | |
T½ (min) | 336 | |
Tmax (min) | 38 | |
LOQ (ng/mL) | 4.36 |
Key Observations :
Metabolic Reactions
In zebrafish embryos and humans, this compound undergoes reductive metabolism:
-
Reduction of ketone group : Forms (3R,5S)-gingerdiol and (3S,5R)-gingerdiol .
-
Hydrolysis : Potential conversion to simpler phenolic acids .
Cell Cycle Modulation
In MDA-MB-231 breast cancer cells, this compound inhibits proliferation by:
-
Downregulating Cdks and cyclins : Suppresses G1/S transition .
-
Inactivating Akt and p38MAPK : Reduces phosphorylation of these kinases .
Adipokine Modulation
In 3T3-L1 adipocytes, this compound alters adipokine levels:
Structural Analysis
1H-NMR and 13C-NMR Data (CDCl₃):
Antioxidant Assays
Assay | Reaction Type | Key Findings |
---|---|---|
FRAP | Reducing power | Moderate capacity |
DPPH | Radical scavenging | Low activity |
ORAC | Peroxyl radical neutralization | Moderate ORAC values |
Pharmacokinetic Parameters
Metric | This compound | 6-Shogaol | Source |
---|---|---|---|
Cmax | 160.49 ng/mL | 453.40 ng/mL | |
T½ | 336 min | 149 min | |
TLOQ | 4.36 ng/mL | 5.03 ng/mL |
Aplicaciones Científicas De Investigación
Anticancer Properties
Inhibition of Cancer Cell Proliferation
Numerous studies have demonstrated the anticancer potential of 10-gingerol across various cancer cell lines.
- Breast Cancer: A study reported that this compound inhibits the proliferation of MDA-MB-231 breast cancer cells by downregulating cell cycle regulatory proteins. This results in G1 phase arrest, preventing the transition to S phase and thereby inhibiting cell growth .
- Cervical Cancer: Research indicated that this compound significantly inhibited the proliferation of HeLa cells (cervical cancer) at concentrations of 29.19 μM (IC50) and 50.87 μM (IC80). The compound induced apoptosis through the activation of caspases and alterations in mitochondrial pathways .
Mechanisms of Action
The anticancer effects of this compound are attributed to several mechanisms:
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (Cdks) and cyclins leads to cell cycle arrest .
- Apoptosis Induction: Activation of intrinsic apoptotic pathways and modulation of signaling pathways such as PI3K/AKT/mTOR contribute to its pro-apoptotic effects .
Cancer Type | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 29.19 | G1 phase arrest, downregulation of Cdks |
Cervical Cancer | HeLa | 29.19 | Apoptosis via caspase activation |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Airway Inflammation: In a mouse model, this compound was shown to prevent Th2-mediated immune responses, indicating its potential in managing asthma and allergic reactions .
- Cytokine Production: It has been demonstrated that this compound reduces the production of pro-inflammatory cytokines in various inflammatory models, suggesting its utility in conditions characterized by chronic inflammation.
Metabolic Effects
Recent studies have highlighted the anti-adipogenic effects of this compound.
- Adipogenesis Inhibition: Research on 3T3-L1 adipocytes revealed that this compound inhibits adipocyte differentiation without compromising cell viability, indicating its potential in obesity management .
Case Studies and Clinical Insights
Several case studies have provided insights into the practical applications of this compound:
Mecanismo De Acción
El 10-Gingerol ejerce sus efectos a través de varios objetivos moleculares y vías:
Comparación Con Compuestos Similares
El 10-Gingerol a menudo se compara con otros compuestos de gingerol, como el 6-Gingerol y el 8-Gingerol, así como con los shogaoles y los paradoles:
6-Gingerol: Similar en estructura pero difiere en la longitud de la cadena de carbono.
Paradoles: Formados a través de la reducción de los shogaoles, también poseen bioactividades significativas.
El this compound destaca por su combinación única de propiedades antiinflamatorias, antioxidantes y anticancerígenas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Actividad Biológica
10-Gingerol, a prominent bioactive compound found in ginger (Zingiber officinale), has garnered attention for its diverse biological activities. This article explores the compound's effects on various biological processes, particularly in cancer, obesity, inflammation, and microbial activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is a phenolic compound characterized by its unique chemical structure, which contributes to its bioactivity. It is structurally similar to other gingerols but exhibits distinct properties that enhance its therapeutic potential.
Biological Activities
1. Anticancer Effects
Research has demonstrated that this compound possesses significant anticancer properties. A study focusing on MDA-MB-231 breast cancer cells revealed that:
- Inhibition of Proliferation : this compound treatment markedly inhibited cell proliferation in a dose-dependent manner without inducing apoptosis. The compound prevented the transition from the G1 phase to the S phase of the cell cycle, leading to G1 arrest. This effect correlates with the downregulation of cyclin-dependent kinases (Cdks) and cyclins, which are crucial for cell cycle progression .
- Inhibition of Cell Invasion : The compound also inhibited the invasion of breast cancer cells by reducing the activity of matrix metalloproteinase-2 (MMP-2), suggesting a mechanism through which it may prevent metastasis .
Table 1: Effects of this compound on Breast Cancer Cells
Parameter | Control | This compound Treatment |
---|---|---|
Cell Proliferation (%) | 100 | 63.8 |
G1 Phase (%) | 55.3 | 63.8 |
S Phase (%) | 14.9 | 13.9 |
MMP-2 Activity | Baseline | Reduced |
2. Anti-Adipogenic Activity
This compound has been shown to exert anti-adipogenic effects in adipocyte models:
- Reduction in Lipid Accumulation : In a study using 3T3-L1 preadipocyte cells, treatment with this compound significantly decreased lipid droplet accumulation during differentiation. This reduction was linked to downregulation of adipogenic transcription factors such as PPARγ and C/EBPα .
Table 2: Effects of this compound on Adipogenesis
Parameter | Control | This compound Treatment |
---|---|---|
Lipid Accumulation (µg/ml) | High | Low |
PPARγ Expression | High | Decreased |
C/EBPα Expression | High | Decreased |
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is evident through its interaction with cyclooxygenase-2 (COX-2):
- Inhibition of COX-2 Activity : Research indicates that this compound can inhibit COX-2 activity, thus reducing inflammation-related processes . This property may contribute to its overall health benefits.
4. Antimicrobial Activity
This compound exhibits antimicrobial effects against various pathogens:
- Antibacterial Effects : Studies have highlighted its efficacy against gram-negative bacteria such as Porphyromonas and Prevotella, indicating potential applications in treating infections .
Case Studies and Research Findings
A recent study highlighted the multifaceted biological activities of this compound, emphasizing its role in metabolic health and cancer prevention:
- Metabolic Health : In addition to its anti-cancer properties, the compound's ability to modulate lipid metabolism suggests it could be beneficial for individuals with metabolic disorders .
- Cancer Prevention : The inhibition of cell proliferation and invasion in breast cancer cells underscores its potential as a chemopreventive agent.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which 10-gingerol exerts anti-inflammatory effects?
- Methodological Answer : this compound inhibits cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E2 (PGE2) synthesis. Molecular docking studies (using HEX 8.0.0 and Discovery Studio) demonstrate its binding to COX-2's catalytic and membrane-binding domains, with stronger interactions than acetaminophen. Key structural features include hydrogen bonds at the methoxyl and hydroxyl groups of this compound’s "head" region .
- Experimental Validation : Use in vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays for PGE2 quantification) and comparative docking analyses with COX-1 to confirm selectivity .
Q. How does this compound inhibit cancer cell proliferation?
- Methodological Answer : this compound downregulates cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases) in MDA-MB-231 breast cancer cells, leading to G1/S phase arrest. Validate via flow cytometry for cell cycle analysis and Western blotting for protein expression .
- Key Controls : Include untreated controls and dose-response studies (e.g., 10 µM as an effective concentration) to assess specificity .
Q. What assays are suitable for evaluating this compound’s anti-adipogenic effects?
- Methodological Answer : Use 3T3-L1 preadipocyte differentiation models with oil red O staining for lipid quantification. Combine with RT-PCR to measure transcriptional regulators (e.g., C/EBPα, PPARγ) and protein-level validation via Western blotting .
Advanced Research Questions
Q. How do structural differences between this compound and its analogs (e.g., 6-gingerol, 10-shogaol) influence COX-2 binding selectivity?
- Methodological Answer : Perform comparative molecular docking and binding energy calculations (e.g., Etotal values). This compound’s aliphatic tail and methoxyl group orientation enhance COX-2 specificity via hydrogen bonding, whereas 10-shogaol lacks this selectivity due to structural rigidity .
- Data Contradiction Note : While 10-shogaol binds COX-2 with high affinity, its similar Etotal for COX-1 complicates selectivity claims, necessitating functional assays (e.g., PGE2 suppression) to resolve discrepancies .
Q. Why do studies report conflicting results on this compound’s modulation of matrix metalloproteinases (MMPs)?
- Methodological Answer : MMP-2 inhibition in MDA-MB-231 cells (via zymography) is cell-type-dependent. In contrast, MMP-9 activity remains unaffected. Variations in endogenous inhibitors (e.g., TIMPs) or isoform-specific signaling (Akt/p38MAPK pathways) may explain discrepancies .
- Experimental Design : Include zymogram normalization to total protein content and use pathway-specific inhibitors (e.g., LY294002 for Akt) to isolate mechanisms .
Q. What experimental strategies resolve contradictions in this compound’s effects on adipogenesis-related transcription factors?
- Methodological Answer : Despite upregulating mRNA levels of adipogenic markers (e.g., SREBP1, ACC), this compound reduces C/EBPα protein levels in 3T3-L1 cells. Use proteasome inhibitors (e.g., MG-132) to determine if post-translational degradation contributes .
Q. Methodological Best Practices
Q. How to optimize molecular docking studies for this compound’s protein interactions?
- Answer : Use HEX 8.0.0 for initial docking, followed by refinement with Discovery Studio to visualize 2D/3D interaction maps. Validate predictions with mutagenesis studies (e.g., COX-2 mutants lacking key residues) .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., 0–50 µM this compound treatments). Report normalized data (e.g., integrated density values in zymograms) to minimize batch variability .
Q. Data Interpretation and Contradiction Management
Q. How to address inconsistencies in this compound’s bioactivity across cell lines?
- Answer : Compare signaling pathway activation (e.g., Akt/p38MAPK) in different cell models. For example, this compound inhibits Akt phosphorylation in MDA-MB-231 cells but may activate it in non-cancerous cells. Use isoform-specific antibodies and phospho-protein assays .
Q. Why does this compound exhibit variable binding energies in docking studies versus functional assays?
Propiedades
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIULWNKTYPZYAN-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178079 | |
Record name | (10)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-15-7 | |
Record name | [10]-Gingerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23513-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (10)-Gingerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (10)-GINGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.